molecular formula C8H18Cl3PSi B14624969 Di-tert-butyl(trichlorosilyl)phosphane CAS No. 58347-17-4

Di-tert-butyl(trichlorosilyl)phosphane

Cat. No.: B14624969
CAS No.: 58347-17-4
M. Wt: 279.6 g/mol
InChI Key: RKARMEHTRSYYBI-UHFFFAOYSA-N
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Description

Di-tert-butyl(trichlorosilyl)phosphane is a specialized organophosphorus compound that features both phosphine and silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of di-tert-butyl(trichlorosilyl)phosphane typically involves the reaction of tert-butylchlorophosphine with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows: [ \text{(CH}_3\text{)_3C}_2\text{PCl} + \text{HSiCl}_3 \rightarrow \text{(CH}_3\text{)_3C}_2\text{P(SiCl}_3\text{)} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely involves similar steps as those used in laboratory settings, with additional considerations for scaling up the reaction and ensuring safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl(trichlorosilyl)phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The silyl and phosphine groups can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions are common, utilizing reagents like aryl halides and boronic acids.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines and silyl derivatives.

Scientific Research Applications

Di-tert-butyl(trichlorosilyl)phosphane has several applications in scientific research:

    Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and structural properties.

    Organic Synthesis: It is employed in the preparation of complex organic molecules through various coupling reactions.

Mechanism of Action

The mechanism by which di-tert-butyl(trichlorosilyl)phosphane exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine and silyl groups coordinate with metal centers, stabilizing the metal and facilitating the formation of reactive intermediates. This coordination enhances the efficiency of catalytic cycles, leading to improved yields and selectivity in chemical reactions.

Comparison with Similar Compounds

    Di-tert-butylchlorophosphine: Similar in structure but lacks the silyl group.

    Tri-tert-butylphosphine: Contains three tert-butyl groups attached to phosphorus, without the silyl group.

    Trichlorosilylphosphine: Contains the silyl group but lacks the tert-butyl groups.

Uniqueness: Di-tert-butyl(trichlorosilyl)phosphane is unique due to the presence of both tert-butyl and trichlorosilyl groups, which impart distinct steric and electronic properties. This combination allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds.

Properties

CAS No.

58347-17-4

Molecular Formula

C8H18Cl3PSi

Molecular Weight

279.6 g/mol

IUPAC Name

ditert-butyl(trichlorosilyl)phosphane

InChI

InChI=1S/C8H18Cl3PSi/c1-7(2,3)12(8(4,5)6)13(9,10)11/h1-6H3

InChI Key

RKARMEHTRSYYBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C(C)(C)C)[Si](Cl)(Cl)Cl

Origin of Product

United States

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